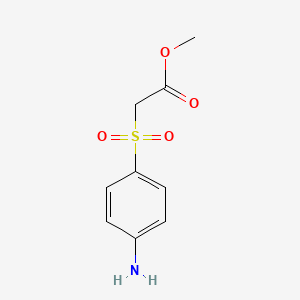

methyl 2-(4-aminobenzenesulfonyl)acetate

Description

Conceptual Framework of Sulfonyl Group Reactivity and Synthesis

The sulfonyl group (R-SO₂-R') is a highly oxidized sulfur functionality that significantly influences the properties of a molecule. The sulfur atom in a sulfonyl group is electrophilic, making it susceptible to attack by nucleophiles. However, the S-C and S-O bonds are generally strong and resistant to cleavage, rendering the sulfonyl group itself relatively stable. eurjchem.com

A key feature of alpha-sulfonyl esters is the electron-withdrawing nature of the sulfonyl group, which can activate the adjacent alpha-protons, making them acidic and amenable to deprotonation by a suitable base. This allows for the formation of a carbanion that can participate in various carbon-carbon bond-forming reactions.

The synthesis of aryl sulfones can be achieved through several methods, including the coupling of aryl boronic acids with arylsulfonyl chlorides, or the reaction of sodium arylsulfinates with aryl halides. organic-chemistry.org For alpha-aryl-alpha-sulfonyl esters specifically, a plausible synthetic route involves the reaction of an aryl sulfonyl chloride with an enolate of an ester. For a related compound, methyl 2-(4-bromobenzenesulfonyl)acetate, a typical laboratory synthesis involves the reaction of 4-bromobenzenesulfonyl chloride with methyl acetate (B1210297) in the presence of a base like triethylamine (B128534) under anhydrous conditions.

Chemical Significance of Ester Moieties in Complex Molecular Architectures

Esters (R-COOR') are one of the most fundamental functional groups in organic chemistry and are widespread in nature. The ester moiety serves as a versatile building block in the synthesis of more complex molecules. It can undergo a variety of transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, and reaction with organometallic reagents to form ketones or tertiary alcohols.

Furthermore, the ester group can be a directing group in certain reactions and can be used to protect a carboxylic acid functionality. The presence of the ester in methyl 2-(4-aminobenzenesulfonyl)acetate provides a handle for further synthetic modifications, allowing for the elongation of the carbon chain or the introduction of other functional groups.

Reactivity and Synthetic Utility of Aromatic Amino Groups

The aromatic amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. It strongly donates electron density to the aromatic ring, making the ortho and para positions particularly susceptible to electrophilic attack. This property can be harnessed to introduce a wide range of substituents onto the benzene (B151609) ring.

However, the high reactivity of the amino group can sometimes be a disadvantage, leading to over-reaction or undesired side reactions. To control its reactivity, the amino group is often protected, for example, by acetylation, to form an amide. This protected form is less activating and can be deprotected later in the synthetic sequence. The amino group can also be converted to a diazonium salt, which is an exceptionally versatile intermediate that can be replaced by a wide variety of other functional groups.

Contextualizing Methyl 2-(4-aminobenzenesulfonyl)acetate within Current Organic Synthesis Paradigms

Methyl 2-(4-aminobenzenesulfonyl)acetate embodies the principles of modular synthesis, where a molecule is constructed with distinct functional groups that can be selectively manipulated. The presence of the acidic alpha-protons, the reactive aromatic ring, and the versatile ester functionality suggests that this compound could serve as a valuable intermediate in the synthesis of a variety of target molecules, including pharmaceuticals and materials.

While specific research on methyl 2-(4-aminobenzenesulfonyl)acetate is limited, its structural features suggest it could be a useful building block. The combination of a nucleophilic aromatic amine and an electrophilic center at the ester carbonyl, along with the potential for carbanion formation at the alpha-carbon, offers a rich landscape for chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-aminophenyl)sulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCLAGZQUDFQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 4 Aminobenzenesulfonyl Acetate and Structural Analogs

Strategies for Constructing the 4-Aminobenzenesulfonyl Core

The 4-aminobenzenesulfonyl framework is a common structural motif in many chemically significant molecules, including sulfonamide drugs. Its synthesis typically begins with the modification of a readily available aromatic precursor, such as acetanilide (B955).

Electrophilic Chlorosulfonation Routes and Precursor Functionalization

A cornerstone in the synthesis of 4-aminobenzenesulfonyl derivatives is the electrophilic chlorosulfonation of an aniline (B41778) precursor. To prevent undesirable side reactions and to control the regioselectivity of the substitution, the highly activating amino group of aniline is typically protected. Acetylation of aniline to form acetanilide is a common and effective strategy. This protection moderates the reactivity of the aromatic ring and directs the incoming sulfonyl group primarily to the para position due to steric hindrance at the ortho positions. nih.gov

The reaction conditions for chlorosulfonation can be optimized to maximize the yield of the desired product, p-acetamidobenzenesulfonyl chloride. Studies have shown that temperature plays a crucial role, with one investigation finding that a reaction temperature of 114°C resulted in a high yield of the intermediate. researchgate.net Another study explored an alternative process using a combination of chlorosulfonic acid and phosphorus pentachloride (PCl₅) as the chlorinating agent, which reduced the required molar ratio of chlorosulfonic acid to acetanilide and achieved a yield of 86.3% under optimized conditions. biosynth.com

| Parameter | Conventional Method | Alternative Method biosynth.com | Optimized Temperature Study researchgate.net |

|---|---|---|---|

| Chlorinating Agent | Chlorosulfonic acid | Chlorosulfonic acid and PCl₅ | Chlorosulfonic acid |

| Molar Ratio (Agent:Acetanilide) | ~5:1 | 2:1 (HSO₃Cl), 1.4:1 (PCl₅) | Not specified |

| Temperature | Typically controlled with cooling | Sulfonation at 54°C, Chlorination at 66°C | 114°C |

| Yield | Variable | 86.3% | High yield reported |

Amination Reactions in Sulfonyl Compound Synthesis

Once the 4-acetamidobenzenesulfonyl chloride is synthesized, it serves as a key intermediate for the introduction of various nitrogen-containing functional groups. In the context of synthesizing sulfonamides, this intermediate is reacted with an amine. The reaction is a nucleophilic acyl substitution at the sulfonyl group, where the amine displaces the chloride. libretexts.org

For the synthesis of the parent sulfonamide, 4-acetamidobenzenesulfonamide (B121751), the sulfonyl chloride is treated with aqueous ammonia (B1221849). jmaterenvironsci.com The reaction is typically carried out by adding the crude 4-acetamidobenzenesulfonyl chloride to concentrated aqueous ammonia and heating the mixture. jmaterenvironsci.comlibretexts.org The resulting sulfonamide can then be isolated by filtration.

The acetamido protecting group can be removed by acid-catalyzed hydrolysis to yield the free amino group of the 4-aminobenzenesulfonyl moiety. This is typically achieved by heating the 4-acetamidobenzenesulfonamide with dilute hydrochloric acid. jmaterenvironsci.com This deprotection step is crucial for obtaining compounds with a primary amino group, such as in the final step of synthesizing sulfanilamide.

Formation of the Alpha-Sulfonyl Acetate (B1210297) Moiety

The introduction of the methyl acetate group at the alpha position to the sulfonyl group can be accomplished through several synthetic strategies, primarily involving esterification or nucleophilic substitution reactions.

Esterification Approaches to Methyl Acetate Derivatives

One plausible route to methyl 2-(4-aminobenzenesulfonyl)acetate is through the Fischer esterification of the corresponding carboxylic acid, 4-aminobenzenesulfonylacetic acid. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. mdpi.com To drive the reaction toward the formation of the ester, a large excess of the alcohol (in this case, methanol) is typically used, and a strong acid catalyst such as sulfuric acid or hydrochloric acid is employed. cerritos.edumasterorganicchemistry.com The reaction mixture is generally heated to reflux to achieve a reasonable reaction rate. sciencemadness.org

The general mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com While this method is a standard procedure for ester synthesis, its direct application to 4-aminobenzenesulfonylacetic acid would require the protection of the amino group to prevent its protonation under the acidic reaction conditions, which would deactivate the substrate. Therefore, a more practical approach would involve the esterification of 4-acetamidobenzenesulfonylacetic acid, followed by deprotection of the amino group.

Nucleophilic Substitution Reactions Involving Sulfonyl or Acetate Electrophiles

An alternative and potentially more direct route to the alpha-sulfonyl acetate moiety involves a nucleophilic substitution reaction. A close structural analog, methyl 2-(4-bromobenzenesulfonyl)acetate, is synthesized by the reaction of 4-bromobenzenesulfonyl chloride with methyl acetate in the presence of a base like triethylamine (B128534). vulcanchem.com This reaction proceeds under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. vulcanchem.com

Adapting this methodology to the synthesis of methyl 2-(4-aminobenzenesulfonyl)acetate would likely involve the reaction of 4-acetamidobenzenesulfonyl chloride with a methyl acetate enolate or a similar nucleophilic equivalent. The base would deprotonate the alpha-carbon of methyl acetate, generating a nucleophile that can then attack the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction would be followed by the deprotection of the acetamido group to yield the final product.

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Solvent | Methylene (B1212753) chloride | Toluene |

| Base | Triethylamine | Diisopropylethylamine |

| Reaction Time | 12–24 hours | 4–6 hours |

| Temperature | 0–5°C initially, then room temperature | Optimized temperature control |

Advanced Synthetic Techniques and Reaction Optimization for Methyl 2-(4-aminobenzenesulfonyl)acetate

To improve the efficiency, yield, and environmental footprint of the synthesis of methyl 2-(4-aminobenzenesulfonyl)acetate, advanced synthetic techniques can be employed. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.

Microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields and purities by minimizing the formation of side products. jmaterenvironsci.com This technique has been successfully applied to the synthesis of sulfonamides and the esterification of carboxylic acids. For instance, the synthesis of sulfonamides directly from sulfonic acids has been achieved under microwave irradiation, avoiding the need to isolate the sulfonyl chloride intermediate. jmaterenvironsci.com Similarly, the optimization of methyl acetate synthesis from acetic acid and methanol (B129727) has been demonstrated using microwave-assisted esterification, achieving a high conversion of 98.76% under optimized conditions of microwave power, reactant ratio, catalyst concentration, and reaction time. nih.gov

The application of microwave technology to the synthesis of methyl 2-(4-aminobenzenesulfonyl)acetate could be envisioned for several steps. For example, the esterification of 4-acetamidobenzenesulfonylacetic acid with methanol could be accelerated. Furthermore, the nucleophilic substitution reaction between 4-acetamidobenzenesulfonyl chloride and a methyl acetate synthon could also benefit from microwave heating, potentially leading to shorter reaction times and higher yields compared to conventional heating methods. The optimization of these microwave-assisted reactions would involve a systematic study of parameters such as microwave power, temperature, reaction time, and solvent.

Catalytic Systems and Their Mechanistic Roles in Synthesis

The synthesis of sulfonylacetates often proceeds through the reaction of a sulfonyl chloride with an enolizable ester. A plausible and effective route to methyl 2-(4-aminobenzenesulfonyl)acetate involves the initial synthesis of its nitro-precursor, methyl 2-(4-nitrobenzenesulfonyl)acetate. This is typically achieved by reacting 4-nitrobenzenesulfonyl chloride with methyl acetate. This reaction is generally base-catalyzed, with the base playing a crucial role in the deprotonation of methyl acetate to form a nucleophilic enolate.

Commonly used bases include tertiary amines such as triethylamine or diisopropylethylamine. The mechanism involves the abstraction of an alpha-proton from methyl acetate by the amine base, generating a reactive enolate intermediate. This enolate then acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-nitrobenzenesulfonyl chloride and displacing the chloride ion to form the C-S bond.

The subsequent step, the reduction of the nitro group to an amine, often employs catalytic hydrogenation or metal-based reducing agents. For instance, the reduction of a similar nitro compound to form methyl ((4-aminobenzyl)sulfonyl)-L-prolinate is achieved using stannous chloride (SnCl₂) at a controlled temperature. researchgate.net In this case, the stannous chloride acts as the reducing agent, facilitating the conversion of the nitro group to a primary amine.

| Reaction Step | Catalyst/Reagent | Role |

| C-S Bond Formation | Triethylamine/Diisopropylethylamine | Base catalyst for enolate formation |

| Nitro Group Reduction | Stannous Chloride (SnCl₂) | Reducing agent |

Control of Reaction Stoichiometry and Temperature

Precise control of stoichiometry and temperature is paramount for the successful synthesis of methyl 2-(4-aminobenzenesulfonyl)acetate and its analogs, minimizing side reactions and maximizing yield.

In the synthesis of the nitro-precursor, typically an excess of the base (e.g., triethylamine) is used relative to the sulfonyl chloride to ensure complete reaction. The reaction is often initiated at a low temperature, such as 0-5°C, during the dropwise addition of the reagents to control the initial exothermic reaction. vulcanchem.com After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for an extended period, often 12-24 hours, to ensure the reaction goes to completion. vulcanchem.com

For the reduction of the nitro group using stannous chloride, the temperature is carefully controlled, for example, at 343 K (70°C) for a defined period of 2 hours, to ensure selective reduction without degradation of the ester functionality. researchgate.net Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the endpoint of the reaction. researchgate.net

| Parameter | Laboratory Method Conditions for Analogous Compounds |

| Solvent | Methylene chloride |

| Base | Triethylamine |

| Reaction Time | 12–24 hours |

| Temperature | 0–5°C initially, then room temperature |

Solvent Effects and Anhydrous Reaction Conditions

The choice of solvent and the exclusion of water are critical factors in the synthesis of sulfonylacetates. The reaction between a sulfonyl chloride and an enolate is highly sensitive to moisture, as the sulfonyl chloride can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the enolate. Therefore, anhydrous reaction conditions are strictly necessary. vulcanchem.com This is typically achieved by using oven-dried glassware and anhydrous solvents.

Aprotic solvents, such as methylene chloride or toluene, are commonly employed for the C-S bond formation step. vulcanchem.com These solvents are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.

In the subsequent reduction of the nitro group, a mixed solvent system may be used. For example, in the reduction of a similar nitro compound, a mixture of tetrahydrofuran (B95107) and water can be employed, with the addition of hydrochloric acid. google.com The choice of solvent in this step is dictated by the solubility of the nitro-compound and the reducing agent.

| Reaction Step | Solvent System | Rationale |

| C-S Bond Formation | Anhydrous Methylene Chloride or Toluene | Prevents hydrolysis of sulfonyl chloride, dissolves reactants |

| Nitro Group Reduction | Tetrahydrofuran/Water | Solubilizes reactants for efficient reduction |

Post-Synthetic Purification Methodologies (e.g., Column Chromatography)

Following the synthesis, purification of the crude product is essential to isolate methyl 2-(4-aminobenzenesulfonyl)acetate in high purity. A standard workup procedure typically involves washing the organic layer with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. vulcanchem.com The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate and concentrated under reduced pressure. researchgate.netvulcanchem.com

Column chromatography is a widely used and effective method for the purification of the final compound and its intermediates. researchgate.net Silica (B1680970) gel is a common stationary phase for the purification of sulfonamides and their derivatives. researchgate.net The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents with increasing polarity is often employed. For instance, a mixture of petroleum ether and ethyl acetate is a common eluent system for the purification of such compounds. researchgate.net The fractions containing the desired product are identified using TLC, combined, and the solvent is removed to yield the purified compound. researchgate.net

| Purification Step | Method | Reagents/Solvents |

| Workup | Liquid-liquid extraction | Saturated sodium bicarbonate, brine, anhydrous magnesium sulfate |

| Purification | Column Chromatography | Silica gel, Petroleum ether:Ethyl acetate |

Mechanistic Investigations of Reactions Involving Methyl 2 4 Aminobenzenesulfonyl Acetate

Reaction Pathways and Transformation of the Amino Group

The primary amino group attached to the benzene (B151609) ring is a versatile functional handle that dictates a wide range of chemical behaviors, primarily stemming from its nucleophilic character.

The lone pair of electrons on the nitrogen atom of the amino group in methyl 2-(4-aminobenzenesulfonyl)acetate allows it to act as a potent nucleophile. This nucleophilicity is central to its participation in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). iosrjournals.orgwjpsonline.comresearchgate.net

The mechanism of Schiff base formation is a two-step process involving a nucleophilic addition followed by a dehydration reaction. researchgate.net In the initial step, the amino group attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate known as a carbinolamine. iosrjournals.org This step is generally reversible.

The subsequent step is the elimination of a water molecule from the carbinolamine to form the stable imine C=N double bond. wjpsonline.com This dehydration is the rate-determining step and is typically catalyzed by either acid or base. wjpsonline.com Mildly acidic conditions are often optimal, as a high acid concentration can protonate the amine, rendering it non-nucleophilic and hindering the initial addition step. wjpsonline.com

The general mechanism can be depicted as follows:

Nucleophilic Attack: The amino group of methyl 2-(4-aminobenzenesulfonyl)acetate attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then rearranges to the neutral carbinolamine.

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water).

Dehydration: The lone pair on the nitrogen atom facilitates the elimination of water, forming a C=N double bond and generating the final Schiff base product.

The reactivity of the carbonyl compound plays a significant role in the reaction rate, with aldehydes generally being more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. jackwestin.com

Table 1: Reactivity of Carbonyl Compounds in Schiff Base Formation

| Carbonyl Compound | Relative Reactivity | Influencing Factors |

| Formaldehyde | High | Low steric hindrance, high electrophilicity |

| Aromatic Aldehydes | Moderate to High | Electronic effects of ring substituents |

| Aliphatic Ketones | Moderate | Greater steric hindrance than aldehydes |

| Aromatic Ketones | Low | Steric hindrance and resonance stabilization |

Diazotization and Subsequent Transformations of the Aromatic Amine

The aromatic primary amino group of methyl 2-(4-aminobenzenesulfonyl)acetate can be converted into a diazonium salt through a process called diazotization. byjus.comorganic-chemistry.org This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). byjus.comnih.gov

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. byjus.com The aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate after deprotonation. byjus.com In the acidic medium, the N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated. byjus.com The subsequent loss of a water molecule results in the formation of the relatively stable aryl diazonium ion. byjus.commasterorganicchemistry.com

Once formed, the diazonium salt of methyl 2-(4-aminobenzenesulfonyl)acetate can undergo a variety of transformations, making it a versatile intermediate in organic synthesis. The diazonium group (-N₂⁺) is an excellent leaving group as dinitrogen gas (N₂), facilitating its replacement by a wide range of nucleophiles. masterorganicchemistry.com

Sandmeyer Reaction: This reaction involves the substitution of the diazonium group with a halide (Cl⁻, Br⁻) or a cyanide group (CN⁻) using a copper(I) salt as a catalyst. wikipedia.orgbohrium.comorganic-chemistry.org The mechanism is believed to proceed through a radical pathway, initiated by a single-electron transfer from the copper(I) salt to the diazonium ion, which then decomposes to an aryl radical and nitrogen gas. wikipedia.org The aryl radical then reacts with the copper(II) species to yield the final aryl halide or nitrile and regenerate the copper(I) catalyst. wikipedia.org

Gomberg-Bachmann Reaction: This reaction is an aryl-aryl coupling process where the diazonium salt is treated with another aromatic compound, often under basic conditions. chemeurope.comwikipedia.orgsemanticscholar.org The reaction proceeds via an aryl radical intermediate, which then attacks the other aromatic ring to form a biaryl product. wikipedia.org However, the yields of this reaction are often low due to competing side reactions. wikipedia.org

Table 2: Key Transformations of Diazonium Salts

| Reaction Name | Reagents | Product |

| Sandmeyer (Chlorination) | CuCl, HCl | Methyl 2-(4-chlorobenzenesulfonyl)acetate |

| Sandmeyer (Bromination) | CuBr, HBr | Methyl 2-(4-bromobenzenesulfonyl)acetate |

| Sandmeyer (Cyanation) | CuCN, KCN | Methyl 2-(4-cyanobenzenesulfonyl)acetate |

| Gomberg-Bachmann | Benzene, NaOH | Methyl 2-(4-phenylbenzenesulfonyl)acetate |

Amidation and Acylation Reactions of the Amino Moiety

The nucleophilic amino group of methyl 2-(4-aminobenzenesulfonyl)acetate readily undergoes acylation and amidation reactions with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. ccspublishing.org.cnfishersci.itorganic-chemistry.org

Acylation with Acyl Chlorides: The reaction with an acyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. ccspublishing.org.cn This intermediate then collapses, expelling a chloride ion as the leaving group and forming the amide bond. ccspublishing.org.cn A base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the hydrochloric acid byproduct. fishersci.it

Acylation with Acid Anhydrides: The mechanism of acylation with an acid anhydride (B1165640) is similar. youtube.com The amino group attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. youtube.com The intermediate then eliminates a carboxylate anion, which is a good leaving group due to resonance stabilization, to yield the amide. youtube.com This reaction is also often carried out in the presence of a base.

The general mechanism for these reactions involves:

Nucleophilic Attack: The nitrogen atom of the amino group attacks the carbonyl carbon of the acylating agent.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, eliminating the leaving group (chloride or carboxylate).

Deprotonation: A base removes a proton from the nitrogen atom to give the final amide product.

Reactivity and Transformations of the Sulfonyl Group

The sulfonyl group (-SO₂-) is generally stable but can participate in specific reactions, often involving the cleavage of the carbon-sulfur bond or transformations of the sulfur atom itself.

The carbon-sulfur bond in aryl sulfones is generally robust and resistant to cleavage. However, under certain reductive or harsh conditions, this bond can be broken. rsc.orgresearchgate.net For instance, strong reducing agents might be capable of cleaving the C-S bond. The formation of the sulfonyl linkage, on the other hand, is a key step in the synthesis of methyl 2-(4-aminobenzenesulfonyl)acetate itself, typically through the reaction of a chlorosulfonated precursor with a suitable nucleophile.

A significant transformation involving the sulfonyl group, in conjunction with the amino group, is the formation of a sulfonyl azide (B81097) intermediate. Following the diazotization of the amino group as described in section 3.1.2, the resulting diazonium salt can react with an azide source, such as sodium azide, to potentially form an aryl sulfonyl azide. organic-chemistry.orggoogle.com

Aryl sulfonyl azides are versatile reagents in organic synthesis, known for their ability to undergo various reactions, including: nih.govrsc.orgacs.org

Cycloaddition Reactions: They can participate in [3+2] cycloaddition reactions with alkynes to form triazoles. rsc.org

Diazo Transfer Reactions: Sulfonyl azides are commonly used as reagents for diazo transfer reactions, where they transfer a diazo group (=N₂) to an active methylene (B1212753) compound. guidechem.com

Nitrene Formation: Upon thermal or photochemical decomposition, sulfonyl azides can lose nitrogen gas to form highly reactive sulfonyl nitrene intermediates. These nitrenes can then undergo a variety of insertion and addition reactions.

The reactivity of the sulfonyl azide intermediate derived from methyl 2-(4-aminobenzenesulfonyl)acetate would be influenced by the electronic nature of the substituents on the aromatic ring. rsc.org

Table 3: Potential Reactions of the Sulfonyl Azide Intermediate

| Reaction Type | Reactant | Product Type |

| [3+2] Cycloaddition | Alkyne | Triazole |

| Diazo Transfer | Active Methylene Compound | Diazo Compound |

| Nitrene Insertion | C-H bond | Sulfonamide |

Chemical Dynamics of the Methyl Acetate (B1210297) Ester Group

The reactivity of the methyl acetate group in methyl 2-(4-aminobenzenesulfonyl)acetate is central to understanding its chemical transformations, particularly through hydrolysis and transesterification.

Kinetics and Mechanisms of Ester Hydrolysis

The hydrolysis of an ester, such as the methyl acetate group in the target molecule, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 2-(4-aminobenzenesulfonyl)acetic acid.

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion and forming the carboxylate. The methoxide ion subsequently deprotonates the newly formed carboxylic acid.

While specific kinetic data for the hydrolysis of methyl 2-(4-aminobenzenesulfonyl)acetate is not readily found in the literature, the rates of ester hydrolysis are generally influenced by steric and electronic factors. The presence of the bulky 4-aminobenzenesulfonyl group may sterically hinder the approach of the nucleophile to the ester carbonyl. Electronically, the sulfonyl group is electron-withdrawing, which would typically increase the electrophilicity of the carbonyl carbon and potentially accelerate hydrolysis. Conversely, the amino group is electron-donating, which could counteract this effect to some extent.

Table 1: General Factors Influencing the Rate of Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

| Acid Catalysis | Increases | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. |

| Base Catalysis | Increases | The hydroxide ion is a strong nucleophile that directly attacks the carbonyl carbon. |

| Steric Hindrance | Decreases | Bulky groups near the reaction center hinder the approach of the nucleophile. |

| Electron-withdrawing groups | Increases | Increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. |

| Electron-donating groups | Decreases | Decrease the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For methyl 2-(4-aminobenzenesulfonyl)acetate, this would involve reacting it with an alcohol (R-OH) in the presence of an acid or base catalyst to form a new ester, 2-(4-aminobenzenesulfonyl)acetate-R, and methanol.

Similar to hydrolysis, the reaction can be catalyzed by either acids or bases, following comparable mechanistic pathways involving a tetrahedral intermediate. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

The efficiency of transesterification is influenced by the nature of the alcohol used and the reaction conditions. While specific studies on the transesterification of methyl 2-(4-aminobenzenesulfonyl)acetate are scarce, research on related sulfonamide esters provides insights into their general reactivity in such transformations.

Intramolecular Interactions and Rearrangement Studies

The structure of methyl 2-(4-aminobenzenesulfonyl)acetate allows for potential intramolecular interactions that could influence its conformation and reactivity. The presence of the amino group and the sulfonyl and ester functionalities could lead to intramolecular hydrogen bonding. For instance, a hydrogen bond could potentially form between the amino group's hydrogen and one of the sulfonyl group's oxygen atoms, or even the carbonyl oxygen of the ester. Such interactions can affect the molecule's rotational freedom and the electron density at different positions, thereby influencing its chemical properties.

Rearrangement reactions involving the aminobenzenesulfonyl moiety are also a possibility under certain conditions. For example, rearrangements of N-aryl sulfonamides can occur, although specific studies detailing such rearrangements for methyl 2-(4-aminobenzenesulfonyl)acetate have not been prominently reported. General rearrangement reactions of sulfonamides can be complex and are often dependent on the specific reaction conditions and the substitution pattern of the aromatic ring.

Table 2: Potential Intramolecular Interactions in Methyl 2-(4-aminobenzenesulfonyl)acetate

| Interacting Groups | Type of Interaction | Potential Effect |

| Amino (N-H) and Sulfonyl (S=O) | Hydrogen Bonding | Stabilization of specific conformers, altered reactivity of the amino and sulfonyl groups. |

| Amino (N-H) and Ester (C=O) | Hydrogen Bonding | Influence on the ester's reactivity towards hydrolysis and transesterification. |

Derivatization Chemistry of Methyl 2 4 Aminobenzenesulfonyl Acetate

Strategic Modifications of the Amino Group for Research Applications

The primary aromatic amino group is a highly reactive and versatile handle for a multitude of chemical transformations. Its nucleophilic character allows for modifications such as alkylation, acylation, and the formation of imines, which are instrumental in diverse research contexts.

N-alkylation and N-acylation of the amino group in methyl 2-(4-aminobenzenesulfonyl)acetate are fundamental strategies for creating a library of new chemical entities. These reactions modify the steric and electronic properties of the amino group, which can be leveraged in various research applications.

Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved using alkyl halides or other alkylating agents. These reactions can proceed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. For instance, reaction with benzyl (B1604629) halides can introduce a benzyl group, a common modification in medicinal chemistry. researchgate.net The degree of alkylation (mono- vs. di-alkylation) can often be controlled by stoichiometry and reaction conditions.

Acylation: Acylation involves the reaction of the amino group with acylating agents like acyl chlorides or acid anhydrides. researchgate.net This transformation results in the formation of an amide linkage. A common acylation reaction is ethanoylation, which uses ethanoyl chloride (acetyl chloride) to introduce an acetyl group. libretexts.org Friedel-Crafts acylation is a well-known method for acylating aromatic rings, but direct acylation of the amino group provides a different set of derivatives with distinct properties. libretexts.orgsapub.orgchemguide.co.uk These amide derivatives are often more stable and exhibit different solubility profiles compared to the parent amine.

| Modification Type | Typical Reagents | Functional Group Formed | Primary Application |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., Benzyl bromide) | Secondary or Tertiary Amine | Modifying steric/electronic properties |

| Acylation | Acyl chlorides, Acid anhydrides | Amide | Improving stability, altering solubility |

The primary amino group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. redalyc.org This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbon-nitrogen double bond (azomethine group). redalyc.orgresearchgate.net The formation of imines is a versatile method for introducing a wide variety of substituents, depending on the structure of the carbonyl compound used. researchgate.netbeilstein-journals.orgrsc.org

While the direct formation of hydrazones is not possible from a primary amine, the synthesis of related azo-imine compounds has been described. researchgate.net Alternatively, the amino group could first be converted to a hydrazine (B178648), which would then readily react with aldehydes and ketones to form hydrazone derivatives. Hydrazones are a class of compounds extensively studied for their diverse biological activities. researchgate.netnih.govresearchgate.netminarjournal.comlookchem.com The synthesis generally involves reacting a hydrazine or hydrazide with an aromatic aldehyde in a suitable solvent like ethanol. researchgate.netminarjournal.com

| Derivative Type | Reactant | Key Reaction | Resulting Functional Group |

|---|---|---|---|

| Imine (Schiff Base) | Aldehyde or Ketone | Condensation | C=N (Azomethine) |

| Hydrazone | Aldehyde or Ketone (with a hydrazino- precursor) | Condensation | R1R2C=N-NH2 |

The amino group serves as an excellent attachment point for reporter moieties, which are chemical groups that exhibit a measurable response, such as color or fluorescence. This derivatization is crucial for developing analytical methods for detection and quantification.

Chromophores: A common strategy to introduce a chromophore (a color-producing group) is through diazotization of the primary aromatic amine followed by coupling with an electron-rich aromatic compound (e.g., a phenol (B47542) or another aniline) to form a highly colored azo dye. researchgate.net The resulting azo compound can be detected and quantified using UV-Vis spectrophotometry.

Fluorophores: Fluorophores can be covalently attached to the amino group to create fluorescent derivatives. Reagents like dansyl chloride or fluorescein (B123965) isothiocyanate (FITC) react with primary amines to form stable, highly fluorescent products. This strategy is employed to enhance the sensitivity of detection in analytical techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.net Covalent attachment of such moieties can also be used to study cellular uptake and distribution. mdpi.com

| Reporter Type | Example Reagent | Principle of Detection | Analytical Technique |

|---|---|---|---|

| Chromophore | Diazonium salt coupling | Absorbance of visible light | UV-Vis Spectrophotometry, HPLC-UV |

| Fluorophore | Dansyl chloride, FITC | Emission of light upon excitation | Fluorimetry, HPLC-Fluorescence |

Ester Derivatization for Enhanced Analytical Characteristics and Synthetic Flexibility

The methyl ester group, while less reactive than the amino group, can also be derivatized. These modifications are often aimed at improving analytical performance or providing a handle for further synthetic elaboration.

For analysis by gas chromatography (GC), compounds must be sufficiently volatile and thermally stable. Polar functional groups, such as those found in methyl 2-(4-aminobenzenesulfonyl)acetate (including the N-H of the amino group), can decrease volatility and lead to poor chromatographic peak shape. Silylation is a common derivatization technique used to address this issue. colostate.edunih.gov

The process involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. colostate.eduresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. brjac.com.brmdpi.com The resulting silylated derivative is less polar and significantly more volatile, making it suitable for GC and GC-MS analysis. This allows for lower detection limits and more accurate quantification. brjac.com.br

| Silylating Agent | Abbreviation | Key Feature | Application |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Widely used, effective for amines and other active hydrogens | GC, GC-MS |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most volatile silylating agents | GC, GC-MS |

Functionalization of the Phenyl Ring for Structure-Reactivity Studies

Direct modification of the phenyl ring through electrophilic aromatic substitution allows for the synthesis of derivatives with altered electronic and steric properties, which is essential for structure-reactivity and structure-activity relationship (SAR) studies. The directing effects of the existing substituents—the activating amino group (-NH₂) and the deactivating sulfonylacetate group (-SO₂CH₂COOCH₃)—will govern the position of substitution. The powerful ortho-, para-directing amino group will likely dominate, directing incoming electrophiles to the positions ortho to it (positions 3 and 5).

Examples of such functionalizations include:

Nitration: Introduction of a nitro (-NO₂) group using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using elemental halogens and a Lewis acid catalyst.

Friedel-Crafts Reactions: While the amino group can interfere, its protection would allow for alkylation or acylation of the ring.

Studies on related structures have shown that the introduction of specific functional groups, such as nitro (-NO₂) or cyano (-CN) groups, can significantly impact biological activity, highlighting the importance of ring functionalization in SAR investigations. nih.gov

| Reaction Type | Typical Reagents | Group Introduced | Effect on Ring Electronics |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | -NO₂ | Strongly deactivating |

| Halogenation | Br₂/FeBr₃ | -Br | Deactivating |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | Strongly deactivating |

Computational Chemistry and Theoretical Studies of Methyl 2 4 Aminobenzenesulfonyl Acetate

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to model the geometric and electronic features of compounds such as methyl 2-(4-aminobenzenesulfonyl)acetate with high accuracy.

Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. scielo.org.mx This process, known as geometry optimization or energy minimization, identifies the conformation with the lowest potential energy. scielo.org.mx For methyl 2-(4-aminobenzenesulfonyl)acetate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(2d,p), can model the molecule's bond lengths, bond angles, and dihedral angles that correspond to its ground state. scielo.org.mx

The optimization process explores the molecule's potential energy surface to locate stable isomers. researchgate.net The resulting minimized structure represents the most probable conformation of the molecule in a vacuum, providing a crucial foundation for further computational analysis. scielo.org.mx

Table 1: Example of DFT Parameters for Geometry Optimization

| Parameter | Specification | Purpose |

| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecule. |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT for accurate energy calculations. |

| Basis Set | 6-311++G(2d,p) | A set of mathematical functions used to describe the distribution of electrons within the molecule. |

| Task | Geometry Optimization | To find the molecular conformation with the minimum energy. |

This table is illustrative of typical parameters used in DFT calculations for molecules of this type.

Once the optimized geometry is obtained, DFT is used to calculate various electronic properties that govern the molecule's reactivity and optical behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scielo.org.mxresearchgate.net This information is vital for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Key Electronic Parameters Calculated via DFT

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's capacity to act as an electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, stability, and optical properties. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. |

This table outlines fundamental electronic properties derived from computational studies.

Conformational Analysis and Intermolecular Interaction Modeling

The flexibility of methyl 2-(4-aminobenzenesulfonyl)acetate allows it to adopt various spatial arrangements (conformations). Computational modeling is essential for analyzing these conformations and the non-covalent interactions that stabilize its structure in condensed phases.

The methyl 2-(4-aminobenzenesulfonyl)acetate molecule contains several functional groups capable of forming hydrogen bonds: the amino group (-NH2) acts as a hydrogen bond donor, while the sulfonyl (-SO2) and ester (-COO-) groups act as hydrogen bond acceptors. Theoretical studies can predict how these groups interact to form complex networks.

The single bonds within methyl 2-(4-aminobenzenesulfonyl)acetate, particularly the C-S and C-C bonds, allow for rotation, leading to different conformational isomers (rotamers). Computational methods can quantify the energy required to rotate around these bonds, known as the rotational barrier. msu.edu

For the ester group, rotation around the C-O single bond typically has a significant energy barrier, with a preference for a planar, s-Z (or s-trans) conformation. msu.edu The energy profile for rotation around the sulfonyl-phenyl bond can also be calculated to identify the most stable orientation of the aromatic ring relative to the rest of the molecule. These calculations help to understand the molecule's flexibility and the relative populations of different conformers at a given temperature. mdpi.com

Computational Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a powerful tool for exploring the potential chemical reactions of methyl 2-(4-aminobenzenesulfonyl)acetate. By mapping the energy changes that occur as reactants transform into products, these methods can elucidate reaction mechanisms and predict reaction outcomes.

A Potential Energy Surface (PES) scan is a common computational technique used to model a reaction pathway. researchgate.net By systematically changing the geometry of the reacting molecules, a PES scan can identify the lowest energy path from reactants to products. researchgate.net This path includes transition states—the high-energy points that represent the energy barrier to the reaction—and any intermediate structures. The calculated energy landscape provides insights into the feasibility of a proposed reaction mechanism and can help predict which products are most likely to form. researchgate.net

Cheminformatics Approaches for Structural and Reactivity Insights

While specific computational studies on methyl 2-(4-aminobenzenesulfonyl)acetate are not extensively documented in publicly available literature, cheminformatics provides a powerful theoretical framework for predicting its structural characteristics and chemical reactivity. By applying established computational methods, such as Density Functional Theory (DFT), it is possible to model the molecule's electronic properties and gain significant insights. These approaches are routinely used to understand the behavior of structurally similar sulfonamide compounds. ijaers.comresearchgate.netnih.gov

At the core of these theoretical studies is the optimization of the molecule's geometric parameters, which serves as a foundation for subsequent analyses. ijaers.com Computational methods like DFT, particularly with the B3LYP functional and a 6-31G(d,p) basis set, are standard for calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. ijaers.com

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. ijaers.comresearchgate.net The MEP surface illustrates regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential) prone to electrophilic attack, and blue signifies electron-deficient areas (positive potential) susceptible to nucleophilic attack. ijaers.com

For methyl 2-(4-aminobenzenesulfonyl)acetate, an MEP analysis would likely reveal a high electron density (red) around the oxygen atoms of the sulfonyl (SO₂) and ester (C=O) groups, making them potential sites for electrophilic interactions. ijaers.com Conversely, the hydrogen atoms of the amine (NH₂) group and the methyl group would exhibit a positive potential (blue), indicating them as sites for nucleophilic interactions. ijaers.com This distribution of electrostatic potential provides a roadmap for understanding hydrogen bonding and other non-covalent interactions. ijaers.com

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. ijaers.com A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijaers.com For methyl 2-(4-aminobenzenesulfonyl)acetate, the HOMO is expected to be localized primarily on the aminobenzene moiety, while the LUMO would likely be distributed across the sulfonyl and acetate (B1210297) groups, facilitating charge transfer interactions within the molecule. ijaers.comrsc.org

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. ijaers.com These descriptors provide a more quantitative measure of reactivity than MEP maps alone.

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. ijaers.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating a higher reactivity. ijaers.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These calculated parameters allow for a comparative analysis of reactivity among different sulfonamide derivatives. ijaers.com For instance, a compound with a lower chemical hardness and higher electrophilicity index would be predicted to be more reactive. ijaers.com

Interactive Data Tables

The following tables present hypothetical, yet representative, data for methyl 2-(4-aminobenzenesulfonyl)acetate based on computational studies of analogous sulfonamide compounds. ijaers.comnih.gov

Table 1: Calculated Molecular Orbital Energies This table outlines the theoretical energy values for the frontier molecular orbitals. The energy gap is a primary indicator of chemical reactivity.

| Parameter | Predicted Value (eV) |

| EHOMO | -6.45 |

| ELUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.95 |

Table 2: Calculated Global Reactivity Descriptors This table provides quantitative measures of the molecule's predicted chemical reactivity and stability.

| Descriptor | Symbol | Predicted Value (eV) |

| Ionization Potential | I | 6.45 |

| Electron Affinity | A | 1.50 |

| Electronegativity | χ | 3.975 |

| Chemical Hardness | η | 2.475 |

| Chemical Softness | S | 0.202 |

| Electrophilicity Index | ω | 3.19 |

Structural Characterization and Spectroscopic Analysis Methodologies for Methyl 2 4 Aminobenzenesulfonyl Acetate and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. While the specific crystal structure for methyl 2-(4-aminobenzenesulfonyl)acetate is not widely reported, analysis of closely related derivatives provides significant insight into the expected solid-state conformations.

For instance, studies on derivatives reveal that the sulfonamide group and the orientation of the benzene (B151609) rings are key structural features. In the crystal structure of methyl 2-(4-acetamidobenzenesulfonamido)benzoate, the molecule adopts a V-shape, with a dihedral angle of 79.66 (9)° between the two benzene rings. nih.gov The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. For example, in methyl ((4-aminobenzyl)sulfonyl)-L-prolinate, N-H···O hydrogen bonds are observed. researchgate.net These interactions are crucial in forming supramolecular architectures. nih.gov

The crystallographic data for several derivatives are summarized below, illustrating common structural parameters.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Methyl 2-(4-acetamidobenzenesulfonamido)benzoate | Triclinic | P-1 | a = 8.2835 Å, b = 9.3722 Å, c = 10.8299 Å, α = 85.537°, β = 88.614°, γ = 72.203° | nih.gov |

| Methyl ((4-aminobenzyl)sulfonyl)-L-prolinate | Orthorhombic | P212121 | a = 6.8619 Å, b = 12.0735 Å, c = 16.6591 Å | researchgate.net |

| Methyl ((4-aminobenzyl)sulfonyl)-d-prolinate | Orthorhombic | P212121 | a = 6.8690 Å, b = 12.0694 Å, c = 16.6748 Å | researchgate.net |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular skeleton.

For methyl 2-(4-aminobenzenesulfonyl)acetate, the 1H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the primary amine protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The aromatic protons on the p-substituted benzene ring would typically appear as two doublets, characteristic of an AA'BB' system. The chemical shifts are influenced by the electron-donating amino group (-NH2) and the electron-withdrawing sulfonyl group (-SO2-). The amine protons often appear as a broad singlet. The methylene protons adjacent to the sulfonyl group and the carbonyl group would appear as a singlet, as would the methyl protons of the ester group.

The 13C NMR spectrum would complement this information by showing signals for each unique carbon atom. The carbonyl carbon of the ester would be found significantly downfield, while the aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the attached substituents.

While specific spectral data for the title compound is limited, data from related sulfonamide derivatives can be used to predict chemical shifts.

| Proton/Carbon Type | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to -NH2) | ~6.6-6.8 | ~113-115 |

| Aromatic C-H (ortho to -SO2) | ~7.6-7.8 | ~128-130 |

| -NH2 | Variable, broad (~4.0-6.0) | N/A |

| -SO2-CH2- | ~4.0-4.5 | ~55-65 |

| -COOCH3 | ~3.7 | ~52-53 |

| C=O | N/A | ~168-172 |

| Aromatic C-NH2 | N/A | ~150-155 |

| Aromatic C-SO2 | N/A | ~125-130 |

Vibrational Spectroscopy (e.g., FTIR, Raman Spectroscopy) for Functional Group Identification and Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

For methyl 2-(4-aminobenzenesulfonyl)acetate, the key functional groups are the primary amine (-NH2), the sulfonamide (-SO2-), the ester (-COOCH3), and the p-substituted benzene ring.

-NH2 Group: The N-H stretching vibrations typically appear as two bands in the 3300-3500 cm⁻¹ region in the IR spectrum. The N-H bending vibration is expected around 1600 cm⁻¹. researchgate.net

-SO2- Group: The sulfonamide group is characterized by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric (νas) SO2 stretching is typically found in the 1300-1350 cm⁻¹ range, while the symmetric (νs) SO2 stretching appears between 1125-1170 cm⁻¹. nih.gov

Ester Group: A strong, sharp absorption band for the carbonyl (C=O) stretch is a hallmark of the ester group and is expected in the 1735-1750 cm⁻¹ region. C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ range.

Aromatic Ring: C-H stretching vibrations for the benzene ring are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane bending vibrations below 900 cm⁻¹.

These assignments are supported by computational studies and experimental data from a wide range of sulfonamide derivatives. nih.govkau.edu.sa

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (-NH2) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | nih.gov |

| Amine (-NH2) | N-H Bend | ~1600 | researchgate.net |

| Sulfonyl (-SO2) | Asymmetric Stretch | 1300 - 1350 | nih.gov |

| Sulfonyl (-SO2) | Symmetric Stretch | 1125 - 1170 | nih.gov |

| Ester (C=O) | Carbonyl Stretch | 1735 - 1750 | researchgate.net |

| Ester (C-O) | C-O Stretch | 1000 - 1300 | researchgate.net |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | researchgate.net |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nih.gov For methyl 2-(4-aminobenzenesulfonyl)acetate (C9H11NO4S), the calculated molecular weight is approximately 229.25 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to first form a molecular ion (M⁺•) at m/z ≈ 229. The fragmentation of this ion would be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH3): Cleavage of the ester can lead to the loss of a methoxy radical (•OCH3), resulting in a prominent acylium ion [M - 31]⁺.

Loss of the carbomethoxy group (-COOCH3): Cleavage of the C-C bond adjacent to the sulfonyl group could result in the loss of the •CH2COOCH3 radical, yielding an ion corresponding to the 4-aminobenzenesulfonyl cation at m/z 156.

Cleavage of the S-C bond: Fragmentation can occur at the sulfur-carbon bond, leading to the formation of the 4-aminophenyl radical and the [SO2CH2COOCH3]⁺ ion.

Sulfonyl group fragmentation: The SO2 group can be lost, leading to further characteristic fragments.

Potential Applications As a Chemical Intermediate in Advanced Organic Synthesis

Utility as a Building Block in the Synthesis of Complex Organic Molecules

The molecular structure of methyl 2-(4-aminobenzenesulfonyl)acetate offers several avenues for its use as a foundational building block. The primary aromatic amine serves as a key functional handle for a variety of transformations. It can readily undergo N-acylation or N-sulfonylation reactions to form amides and sulfonamides, respectively, which are prevalent motifs in many biologically active compounds. researchgate.net Furthermore, the amine can be diazotized and subsequently replaced with a wide range of other functional groups, providing extensive synthetic flexibility.

The other end of the molecule, the α-sulfonyl methyl acetate (B1210297) moiety, is also highly reactive. The protons on the carbon atom situated between the sulfonyl and carbonyl groups (the α-carbon) are acidic. This allows for the formation of a stabilized carbanion upon treatment with a suitable base. This carbanion can act as a potent nucleophile in various carbon-carbon bond-forming reactions, including alkylations and aldol-type additions to carbonyl compounds. This reactivity is characteristic of α-sulfonyl esters and is a powerful tool for elongating carbon chains and constructing complex molecular skeletons. acs.org The sulfonyl group itself can act as a leaving group in certain transformations, further expanding its synthetic utility. researchgate.net

The combination of these reactive sites makes methyl 2-(4-aminobenzenesulfonyl)acetate a valuable precursor for synthesizing complex heterocyclic compounds and molecules with potential pharmaceutical applications, particularly in areas where the sulfonamide scaffold is known to be effective. nih.govnih.gov

Table 1: Potential Synthetic Transformations of Methyl 2-(4-aminobenzenesulfonyl)acetate

| Reactive Site | Reaction Type | Reagent/Conditions | Potential Product Class |

|---|---|---|---|

| 4-Amino Group | N-Acylation | Acyl Chloride / Base | N-Acylsulfonamides |

| 4-Amino Group | N-Alkylation | Alkyl Halide / Base | Secondary/Tertiary Amines |

| 4-Amino Group | Diazotization | NaNO₂, HCl | Diazonium Salt Intermediate |

| α-Methylene Group | Deprotonation/Alkylation | Base (e.g., NaH), Alkyl Halide | α-Alkylated Sulfonyl Esters |

| α-Methylene Group | Aldol-type Addition | Base, Aldehyde/Ketone | β-Hydroxy Sulfonyl Esters |

| Ester Group | Hydrolysis | Acid or Base | Carboxylic Acid |

Integration into Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are highly efficient for generating molecular diversity and complexity. openaccesspub.org The primary amine functionality of methyl 2-(4-aminobenzenesulfonyl)acetate makes it an ideal candidate for integration into several well-established MCRs. nih.gov

For instance, it could serve as the amine component in the Ugi four-component reaction (U-4CR). nih.gov Reacting it with an aldehyde, a carboxylic acid, and an isocyanide would yield a complex α-acetamido carboxamide derivative, embedding the aminobenzenesulfonyl acetate core into a peptide-like scaffold. Similarly, in the Strecker reaction, it could react with an aldehyde and a cyanide source to produce α-aminonitriles, which are precursors to α-amino acids. nih.gov

The inherent reactivity of the molecule suggests its potential use in novel MCRs as well. For example, it could participate in reactions that simultaneously functionalize both the amine and the active methylene (B1212753) group. Such strategies would enable the rapid construction of diverse chemical libraries based on a common structural core, which is highly valuable in drug discovery and materials science. researchgate.net A three-component reaction of sulfonyl azides, methyl propiolate, and a secondary amine has been shown to produce sulfonyl amidines, demonstrating the utility of sulfonyl compounds in MCRs. openaccesspub.org

Table 2: Potential Multicomponent Reactions (MCRs) Involving Methyl 2-(4-aminobenzenesulfonyl)acetate

| MCR Type | Other Components | Potential Product Scaffold |

|---|---|---|

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide Derivatives |

| Strecker Synthesis | Aldehyde, Cyanide Source (e.g., KCN) | α-Amino Nitrile Derivatives |

| Petasis Reaction | Aldehyde, Boronic Acid | β-Amino Alcohol Derivatives |

Design and Synthesis of Specialized Chemical Reagents and Catalysis Precursors

The structure of methyl 2-(4-aminobenzenesulfonyl)acetate is well-suited for its conversion into specialized reagents and precursors for catalysts. The primary amine can be chemically modified to create ligands for transition metal catalysis. For example, condensation with salicylaldehyde (B1680747) derivatives would produce Schiff base ligands capable of coordinating with various metal centers.

Furthermore, sulfonated organic materials are known to function as solid acid catalysts. beilstein-journals.org Methyl 2-(4-aminobenzenesulfonyl)acetate could be used as a monomer or grafted onto a solid support like silica (B1680970) or a polymer resin. mdpi.com The synthetic pathway would typically involve leveraging the amino group for polymerization or surface attachment, potentially followed by hydrolysis of the ester to unmask a carboxylic acid, creating a multifunctional material. Such solid-supported catalysts are highly desirable in green chemistry as they are often reusable and easily separated from reaction mixtures. beilstein-journals.org

Theoretical Implications for Material Science Applications (Focusing on Chemical Synthesis Pathways)

From a theoretical standpoint, methyl 2-(4-aminobenzenesulfonyl)acetate is a promising monomer for the synthesis of novel functional polymers. The aniline (B41778) moiety is the classic precursor to polyaniline, a well-known conducting polymer. Oxidative polymerization of methyl 2-(4-aminobenzenesulfonyl)acetate could lead to a new class of polyaniline derivatives. The bulky sulfonyl acetate side chain would likely increase the polymer's solubility in organic solvents, improving its processability, while also modulating its electronic and optical properties.

Alternatively, the molecule can be envisioned as a monomer in polycondensation reactions. By converting the methyl ester to a carboxylic acid, the resulting molecule would have both an amine and a carboxyl group, making it an AB-type monomer for the synthesis of polyamides. These polyamides would feature a regularly spaced sulfonyl group along the polymer backbone, which could impart desirable properties such as high thermal stability and specific interactions with other molecules, making them suitable for applications in high-performance materials or separation membranes.

Development of Novel Analytical Probes through Directed Derivatization

The development of sensitive and selective analytical probes is crucial in many scientific disciplines, including biomedical diagnostics and environmental monitoring. The primary aromatic amine of methyl 2-(4-aminobenzenesulfonyl)acetate is an excellent reactive site for the attachment of fluorophores, making it a valuable precursor for fluorescent probes. nih.govdoi.org

A common strategy involves the reaction of the amine with a fluorogenic reagent, a molecule that becomes highly fluorescent upon reacting with the target analyte. nih.gov For example, reagents like naphthalene-2,3-dicarboxaldehyde (NDA) or fluorescamine (B152294) react specifically with primary amines to yield intensely fluorescent products. nih.govresearchgate.net This derivatization allows for the highly sensitive detection of the parent molecule or any substance it is attached to, often using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govresearchgate.net

Alternatively, the amine can be covalently linked to a known fluorophore, such as a BODIPY or coumarin (B35378) dye, through a condensation or acylation reaction. nih.govfrontiersin.org The resulting probe's fluorescence might be sensitive to its local environment, allowing it to be used for sensing specific ions, molecules, or changes in polarity. The sulfonyl acetate portion of the molecule provides a stable, non-conjugated linker that separates the reactive amine from the rest of a potential target-binding moiety, which could be introduced via the active methylene group. This modular design allows for the systematic development of tailored analytical probes for specific applications. chemrxiv.org

Q & A

Basic: What synthetic methodologies are recommended for the preparation of methyl 2-(4-aminobenzenesulfonyl)acetate?

Answer:

The synthesis typically involves sulfonylation of methyl acetates or esterification of sulfonylacetic acid derivatives. A common route includes:

- Step 1: Reacting 4-aminobenzenesulfonyl chloride with methyl acetoacetate under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.

- Step 2: Optimizing reaction parameters (temperature, solvent polarity) to enhance yield. For example, using dichloromethane at 0–25°C minimizes side reactions .

- Experimental Design: Employ factorial design (e.g., 2^k factorial) to assess variables like reagent stoichiometry and reaction time. This reduces trial numbers while identifying critical factors .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms ester and sulfonamide functional groups. Key signals include δ ~3.7 ppm (ester methyl) and δ ~7.5–8.0 ppm (aromatic protons) .

- X-ray Crystallography: Resolves bond angles (e.g., N–C–C at ~121.66°) and intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and ester carbonyl) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 258.05) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. Methodological solutions include:

- Statistical Meta-Analysis: Pool data from multiple studies and apply ANOVA to identify outliers or confounding variables (e.g., solvent effects on enzyme inhibition assays) .

- Replication Studies: Use standardized protocols (e.g., fixed IC50 measurement conditions) to isolate biological variability .

- Purity Validation: Employ HPLC-MS (>98% purity) to rule out impurities as contributors to divergent results .

Advanced: What computational strategies predict the reactivity and interaction mechanisms of methyl 2-(4-aminobenzenesulfonyl)acetate?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonamide nitrogen is a high-electron-density site prone to hydrogen bonding .

- Molecular Docking: Simulate binding affinities with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Focus on key residues (e.g., Zn²+ coordination in active sites) .

- Molecular Dynamics (MD): Assess stability of ligand-protein complexes over 100-ns simulations to identify persistent interactions .

Advanced: How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

Answer:

- Comparative SAR Studies: Replace the 4-aminophenyl group with fluorophenyl or hydroxymethylphenyl moieties. For example, fluorinated analogs (e.g., methyl 2-(4-fluorophenyl)acetate) show enhanced lipophilicity and membrane permeability .

- Functional Group Analysis: Hydroxymethyl groups (e.g., in methyl 2-(2-(hydroxymethyl)phenyl)acetate) improve solubility but may reduce metabolic stability due to glucuronidation .

- Bioisosteric Replacement: Substitute sulfonamide with carbamate to evaluate changes in target selectivity (e.g., COX-2 vs. COX-1 inhibition) .

Methodological: What are best practices for optimizing reaction yields in multi-step syntheses?

Answer:

- Design of Experiments (DoE): Use Box-Behnken or central composite designs to model interactions between variables (e.g., temperature, catalyst loading). Response surface methodology identifies optimal conditions .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., sulfonamide C=O stretch at ~1700 cm⁻¹) .

- Workup Strategies: Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc gradient) ensures high-purity isolation .

Advanced: How can researchers validate the stability of methyl 2-(4-aminobenzenesulfonyl)acetate under storage conditions?

Answer:

- Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Common degradation pathways include hydrolysis of the ester group .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td ~200°C) to recommend storage below -20°C for long-term stability .

Methodological: What statistical approaches are suitable for analyzing dose-response relationships in biological assays?

Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50/IC50 values .

- Bootstrap Resampling: Estimate confidence intervals for potency metrics to account for experimental variability .

- Multivariate Analysis: Apply PCA to distinguish assay-specific effects from compound-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products